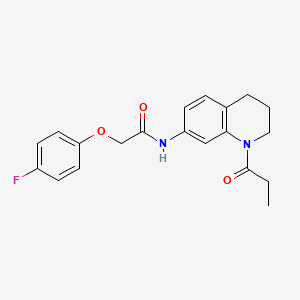
2-(4-chlorophenoxy)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Chlorophenoxy)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide, commonly referred to as CPT-11, is a novel compound that has been used in scientific research and in the laboratory setting. It is a prodrug of the active metabolite SN-38, which is an inhibitor of topoisomerase I. CPT-11 has numerous applications in the field of scientific research, including its use as an anticancer agent, as well as its potential use in the treatment of other diseases.
作用機序
CPT-11 acts as an inhibitor of topoisomerase I, an enzyme that is responsible for the unwinding of DNA during replication. CPT-11 binds to the enzyme and prevents it from functioning, thereby inhibiting the replication of the cancer cells.
Biochemical and Physiological Effects
CPT-11 has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, as well as to reduce the levels of certain proteins involved in the progression of certain types of cancer. In addition, CPT-11 has been shown to reduce inflammation and to have an anti-angiogenic effect. It has also been shown to have a number of beneficial effects on the immune system, such as increasing the production of cytokines and other immune-related proteins.
実験室実験の利点と制限
The use of CPT-11 in laboratory experiments has a number of advantages. It is relatively easy to synthesize, and it is also relatively stable, making it easy to store and handle in the laboratory setting. In addition, it is a relatively inexpensive compound, making it a cost-effective option for laboratory experiments. However, there are also some limitations to its use in the laboratory setting. CPT-11 is a relatively toxic compound, and it must be handled with care to avoid any potential health risks. In addition, its mechanism of action is not fully understood, making it difficult to predict its effects in certain circumstances.
将来の方向性
Although CPT-11 has been studied extensively, there are still many areas that require further research. For example, more research is needed to determine the optimal dose and schedule for its use in the treatment of cancer. In addition, further research is needed to determine the long-term effects of CPT-11, as well as its potential toxicities. Furthermore, further research is needed to determine the potential use of CPT-11 in combination with other drugs, as well as its potential use in the treatment of other diseases. Finally, further research is needed to better understand the mechanism of action of CPT-11, as well as to identify potential biomarkers for its use in the diagnosis and treatment of cancer.
合成法
CPT-11 is synthesized through a series of reactions involving the reaction of 4-chloro-N-acetylphenoxyacetamide with 1-propanoyl-1,2,3,4-tetrahydroquinoline-7-yl chloride. This reaction yields the desired CPT-11 compound, which can then be purified by chromatography.
科学的研究の応用
CPT-11 has been extensively studied for its potential use as an anticancer agent. It has been shown to be effective in inhibiting the growth of various types of cancer cells, including those of the colon, lung, and breast. It has also been shown to be effective in the treatment of certain types of leukemia. In addition to its use as an anticancer agent, CPT-11 has also been studied for its potential use in the treatment of other diseases, such as HIV and hepatitis C.
特性
IUPAC Name |
2-(4-chlorophenoxy)-N-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O3/c1-2-20(25)23-11-3-4-14-5-8-16(12-18(14)23)22-19(24)13-26-17-9-6-15(21)7-10-17/h5-10,12H,2-4,11,13H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWCULIJYEDNZHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)COC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2H-1,3-benzodioxol-5-yl)-2-({2-oxo-1-[(pyridin-2-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B6569955.png)
![3-cyclohexyl-N-(2-{4-[4-(pyrimidin-2-yl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)propanamide](/img/structure/B6569965.png)
![N-{2-[4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide](/img/structure/B6569975.png)
![2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-{2-[4-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}acetamide](/img/structure/B6569984.png)
![N-[(4-fluorophenyl)methyl]-2-{5-methoxy-2-[(4-methylpiperidin-1-yl)methyl]-4-oxo-1,4-dihydropyridin-1-yl}acetamide](/img/structure/B6569985.png)
![2-{5-methoxy-2-[(4-methylpiperidin-1-yl)methyl]-4-oxo-1,4-dihydropyridin-1-yl}-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B6569995.png)
![N-(4-bromophenyl)-2-{5-methoxy-2-[(4-methylpiperidin-1-yl)methyl]-4-oxo-1,4-dihydropyridin-1-yl}acetamide](/img/structure/B6570000.png)
![2-{5-methoxy-2-[(4-methylpiperidin-1-yl)methyl]-4-oxo-1,4-dihydropyridin-1-yl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B6570001.png)
![N-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}-2-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B6570014.png)




